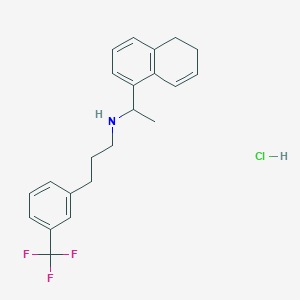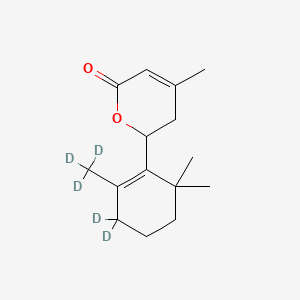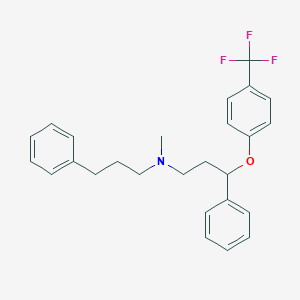
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, a phenoxy group, and a propan-1-amine backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 4-(trifluoromethyl)phenol with an appropriate halogenated compound under basic conditions.
Alkylation: The phenoxy intermediate is then alkylated with 3-phenylpropyl bromide in the presence of a strong base such as sodium hydride.
Amination: The resulting product undergoes amination with N-methylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-methylphenoxy)propan-1-amine
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-chlorophenoxy)propan-1-amine
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-fluorophenoxy)propan-1-amine
Uniqueness
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H28F3NO |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C26H28F3NO/c1-30(19-8-11-21-9-4-2-5-10-21)20-18-25(22-12-6-3-7-13-22)31-24-16-14-23(15-17-24)26(27,28)29/h2-7,9-10,12-17,25H,8,11,18-20H2,1H3 |
InChI Key |
KCEKQSQBJQSKNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
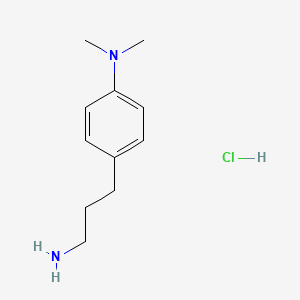
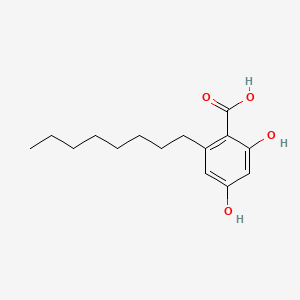
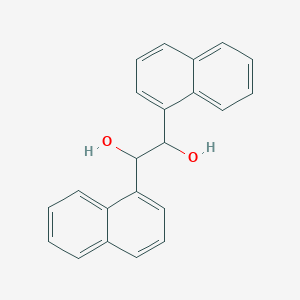
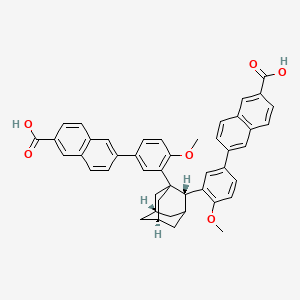
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
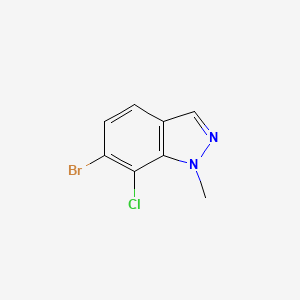
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
